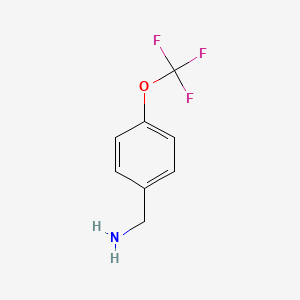

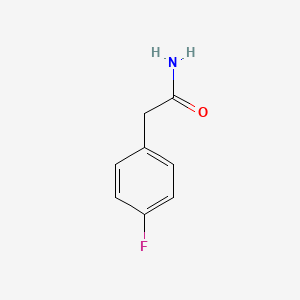

![molecular formula C11H10N2O2 B1296855 2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 6252-98-8](/img/structure/B1296855.png)

2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione

Overview

Description

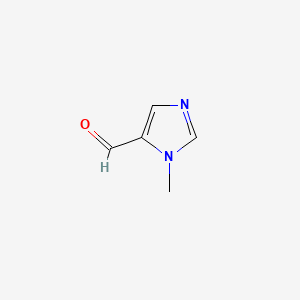

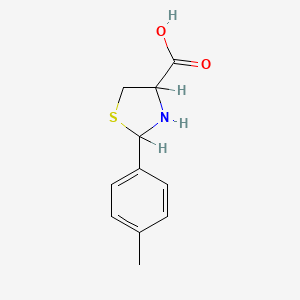

“2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione” is a small heterocyclic molecule. It has a unique spiro-structure and its IUPAC name is 1’,3’-dihydrospiro [imidazolidine-4,2’-indene]-2,5-dione . The CAS number is 27473-61-6 .

Molecular Structure Analysis

The molecular formula of “2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione” is C11H10N2O2 . Its molecular weight is 202.21 . The InChI code is 1S/C11H10N2O2/c14-9-11 (13-10 (15)12-9)5-7-3-1-2-4-8 (7)6-11/h1-4H,5-6H2, (H2,12,13,14,15) .Scientific Research Applications

-

Antileishmanial Agents

- Field : Medicinal Chemistry

- Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Method : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

-

Asymmetric Synthesis of Diltiazem Precursor

- Field : Green Chemistry

- Application : Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones for the asymmetric synthesis of a key diltiazem precursor and its analogues .

- Method : Ketoreductases YDR368w and YGL039w were identified through enzyme screening and applied to the KRED-catalyzed DYRKR of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones .

- Results : Eleven structurally diverse chiral cis-(2S,3S)-2,3-dihydro-3-hydroxy-2-aryl-1,5-benzothiazepin-4(5H)-ones, including the critical synthetic intermediates to the calcium channel blockers diltiazem and clentiazem, were prepared in 50-90% isolated yields with excellent stereoselectivities (all >20:1 dr and ≥99% ee) .

-

Total Synthesis of Natural Products

- Field : Organic Chemistry

- Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

- Method : Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

- Results : This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

-

Synthesis of Spirocyclic Thiochromane Derivatives

- Field : Heterocyclic Chemistry

- Application : A methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride .

- Method : The reaction proceeded according to [1,5]-hydride shift mechanism followed by thiochromane ring closure .

- Results : The synthesis of spirocyclic thiochromane derivatives was achieved, starting from benzylideneimidazolones .

-

Total Synthesis of Natural Products

- Field : Organic Chemistry

- Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

- Method : Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

- Results : This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

-

Synthesis of Spirocyclic Thiochromane Derivatives

- Field : Heterocyclic Chemistry

- Application : A methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride .

- Method : The reaction proceeded according to [1,5]-hydride shift mechanism followed by thiochromane ring closure .

- Results : The synthesis of spirocyclic thiochromane derivatives was achieved, starting from benzylideneimidazolones .

Safety And Hazards

properties

IUPAC Name |

spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDALGRHRPPTQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283670 | |

| Record name | 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione | |

CAS RN |

6252-98-8 | |

| Record name | MLS000737651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)